molecular formula C16H15N3O5 B1238341 2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid

2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid

Cat. No.: B1238341
M. Wt: 329.31 g/mol
InChI Key: HSYFNANHKYNZNI-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Opiniazide is a derivative of isoniazid with antitubercular activity.

Scientific Research Applications

Synthesis and Derivatization

  • Synthesis of Labeled Compounds

    This acid has been used in the synthesis of specifically labeled compounds, like reserpines and trimethoxybenzoic acids. These labeled compounds are valuable for tracing and understanding biochemical pathways (Roth, Fischer, Pachta, & Althaus, 1982).

  • Method for Converting Carboxy Groups

    A method involving the reaction of activated carboxylic acids, including this compound, with zinc dimethyl imidodicarbonimidate leads to the production of triazines, useful in the preparation of antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006).

  • Cyclization to Create New Compounds

    This compound has been involved in cyclization reactions to create new chemical entities, such as 2,3-dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione, important in chemical research (Jackson & Marriott, 2002).

Chemical Analysis and Characterization

Biologically Relevant Studies

  • Molecular Docking and Biological Screening

    The compound has been used in the synthesis of novel derivatives for molecular docking studies against target proteins, revealing moderate to good binding energies and exhibiting antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

  • Synthesis of Polybenzimidazoles

    It has been utilized in the synthesis of novel hyperbranched polybenzimidazoles, demonstrating excellent thermal properties and solubility in aprotic solvents, with potential applications in advanced materials (Li, Liu, Yang, Huang, Lu, & Pu, 2006).

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C16H15N3O5/c1-23-12-4-3-11(13(16(21)22)14(12)24-2)9-18-19-15(20)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9-

InChI Key

HSYFNANHKYNZNI-NVMNQCDNSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N\NC(=O)C2=CC=NC=C2)C(=O)O)OC

SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)C(=O)O)OC

synonyms

1-(2-carboxy-3,4-dimethoxybenzylidene)-2-isonicotinoylhydrazone
opiniazide
saluzid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid
Reactant of Route 2
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2,3-dimethoxy-6-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]benzoic acid

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